

# Spectroscopic Profiling of 4-[2-(Dimethylamino)propyl]phenol: A Comprehensive Analytical Guide

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## Compound of Interest

Compound Name: 4-[2-(Dimethylamino)propyl]phenol

CAS No.: 69792-61-6

Cat. No.: B188697

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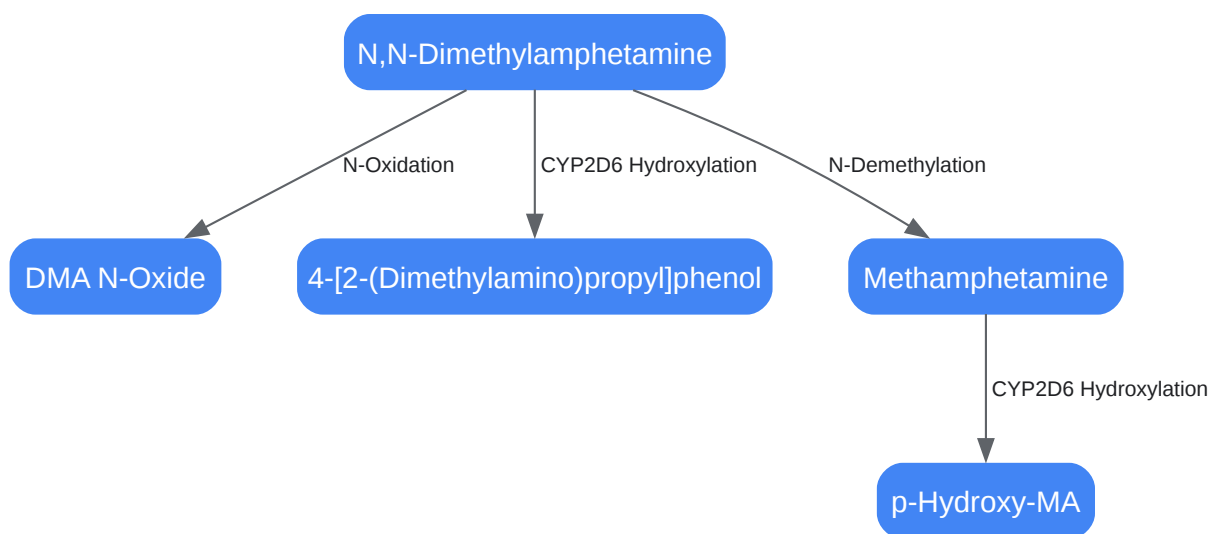
## Executive Summary

The compound **4-[2-(Dimethylamino)propyl]phenol**, commonly referred to in forensic and pharmacological literature as p-hydroxy-N,N-dimethylamphetamine (p-OH-DMA), is a critical Phase I metabolite of the Schedule I controlled substance N,N-dimethylamphetamine (DMA). For researchers, toxicologists, and drug development professionals, the accurate spectroscopic identification of p-OH-DMA is essential for distinguishing DMA administration from the abuse of other amphetamine-type stimulants (ATS) such as methamphetamine[1]. This whitepaper provides an in-depth, authoritative guide to the spectroscopic properties, fragmentation mechanics, and self-validating analytical workflows required for the precise quantification of this compound.

## Mechanistic Context & Pharmacokinetics

N,N-dimethylamphetamine undergoes extensive hepatic biotransformation. While the primary metabolic route is N-oxidation via flavin-containing monooxygenases (FMO) to form DMA N-oxide, a significant secondary pathway involves aromatic hydroxylation mediated by the

Cytochrome P450 2D6 (CYP2D6) enzyme[2]. This pathway yields p-OH-DMA, which is subsequently excreted in human urine primarily as a phase II glucuronide conjugate.



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Metabolic pathways of N,N-Dimethylamphetamine highlighting the formation of p-OH-DMA.

## Structural & Physicochemical Properties

- IUPAC Name: **4-[2-(Dimethylamino)propyl]phenol**
- Molecular Formula: C<sub>11</sub>H<sub>17</sub>NO
- Monoisotopic Mass: 179.1310 Da
- Acid Dissociation Constants (pKa): ~9.5 (phenolic hydroxyl), ~10.1 (tertiary amine)
- LogP: ~1.8 (lipophilic basic amine)

## Spectroscopic Data & Analysis

### Mass Spectrometry (EI-MS and LC-ESI-MS/MS)

Mass spectrometry is the gold standard for ATS identification. In Electron Ionization (EI-MS) at 70 eV, the molecular ion ( $M^+$  179) is virtually undetectable. The spectrum is dominated by a base peak at  $m/z$  72[3].

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the even-electron precursor ion  $[M+H]^+$  is observed at  $m/z$  180.1. Collision-induced dissociation (CID) yields highly specific product ions used for forensic quantification[4].

Table 1: LC-ESI-MS/MS Transition Ions and Mechanistic Rationale

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Ion Purpose	Causality / Fragmentation Mechanism
180.1 $[M+H]^+$	135.1	15	Quantifier	Neutral loss of dimethylamine (-45 Da) via inductive cleavage, forming a stable carbocation.
180.1 $[M+H]^+$	107.1	25	Qualifier	Cleavage of the benzylic C-C bond, yielding the resonance-stabilized p-hydroxybenzyl cation.
180.1 $[M+H]^+$	72.1	20	Qualifier	Alpha-cleavage yielding the dimethyliminium ion $[CH_3CH=N(CH_3)_2]^+$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of p-OH-DMA relies heavily on the distinct electronic environments created by the electron-donating phenol group and the tertiary amine.

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Assignments (Simulated in Methanol- $d_4$ , 400 MHz)

Position	$^1\text{H}$ NMR ( $\delta$ , ppm)	Multiplicity (J in Hz)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)	Assignment Rationale
1 (Ar)	-	-	130.0	Quaternary aromatic carbon attached to the alkyl chain.
2, 6 (Ar)	7.05	d (8.5)	131.5	Ortho to the alkyl chain; classic AA'BB' spin system.
3, 5 (Ar)	6.75	d (8.5)	116.3	Strongly shielded by the resonance effect of the ortho-OH group.
4 (Ar)	-	-	157.2	Deshielded quaternary carbon directly attached to the electronegative oxygen.
7 (CH <sub>2</sub> )	2.85, 2.45	dd, dd	39.5	Diastereotopic benzylic protons split by the adjacent chiral alpha-carbon.
8 (CH)	2.95	m	61.5	Deshielded methine proton adjacent to the basic tertiary amine.
9 (CH <sub>3</sub> )	0.95	d (6.5)	13.5	Alpha-methyl group.

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$N(CH_3)_2$	2.35	s (6H)	41.2	N-methyl protons appearing as a highly integrated singlet due to rapid rotation.
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## Expertise & Experience: The Causality of Analytical Choices

As an Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than simply executing them.

**The Causality of Fragmentation:** In EI-MS, the base peak at  $m/z$  72 occurs because electron ionization of aliphatic tertiary amines strongly favors alpha-cleavage. The radical cation initially formed at the nitrogen atom induces homolytic cleavage of the C(alpha)-C(beta) bond. This expels the p-hydroxybenzyl radical and leaves a highly stable, resonance-stabilized dimethyliminium cation[3]. Because this  $m/z$  72 ion is common to many regioisomeric ethoxyphenethylamines and dimethylamphetamines, EI-MS alone is insufficient for definitive identification without prior chromatographic resolution or derivatization.

**The Causality of Sample Preparation:** p-OH-DMA possesses both a basic tertiary amine ( $pK_a \sim 10.1$ ) and a weakly acidic phenol ( $pK_a \sim 9.5$ ). In biological matrices, it exists predominantly as a glucuronide conjugate. Direct extraction will fail. Enzymatic hydrolysis is strictly required to cleave the phase II conjugate. Furthermore, Solid Phase Extraction (SPE) must utilize a Mixed-Mode Strong Cation Exchange (SCX) sorbent. By adjusting the sample to pH 4.0, the amine is fully protonated (cationic) while the phenol remains neutral. This allows the molecule to bind ionically to the sulfonic acid groups of the SCX sorbent, permitting aggressive organic washes to remove neutral lipid interferences before eluting at a high pH[1].

## Trustworthiness: Self-Validating Experimental Protocols

To ensure absolute scientific integrity and prevent false positives/negatives in forensic or pharmacokinetic settings, the following protocol operates as a closed-loop, self-validating system.



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Self-validating sample preparation and LC-MS/MS workflow for p-OH-DMA quantification.

## Step-by-Step Methodology: UHPLC-MS/MS Quantification

- **Internal Standard Addition (Validation Check 1):** Aliquot 1.0 mL of the biological sample into a clean glass tube. Immediately add 50  $\mu$ L of deuterated internal standard (p-OH-DMA-d<sub>6</sub>, 100 ng/mL). Causality: Adding the IS before any manipulation ensures that any subsequent loss during extraction or ion suppression in the MS is mathematically corrected. A drop in IS absolute area flags an extraction failure.
- **Enzymatic Hydrolysis:** Add 1.0 mL of 0.1 M acetate buffer (pH 5.0) and 50  $\mu$ L of  $\beta$ -glucuronidase (>100,000 units/mL). Incubate at 37°C for 2 hours.
- **pH Adjustment:** Cool the sample and add 0.1 M HCl dropwise until the pH reaches 4.0.
- **SCX SPE Conditioning:** Condition a Bond Elut SCX cartridge (or equivalent) with 2 mL of Methanol, followed by 2 mL of deionized water.
- **Loading & Washing:** Load the pH-adjusted sample at 1 mL/min. Wash sequentially with 2 mL of 0.1 M HCl (removes acidic/neutral interferences) and 2 mL of Methanol (removes hydrophobic interferences).
- **Elution:** Elute the target analytes with 2 mL of a freshly prepared solution of 5% NH<sub>4</sub>OH in Methanol. Causality: The high pH (>10.5) deprotonates the tertiary amine, breaking the ionic interaction with the sorbent and releasing the analyte.
- **Reconstitution & Analysis:** Evaporate the eluate to dryness under a gentle stream of N<sub>2</sub> at 40°C. Reconstitute in 100  $\mu$ L of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

- Data Acquisition (Validation Check 2): Inject 2  $\mu$ L into the UHPLC-MS/MS. The system must monitor at least two MRM transitions (Table 1). The ratio of the Qualifier ion to the Quantifier ion must fall within  $\pm 20\%$  of the ratio established by the calibration standard. Causality: This strict ion ratio requirement prevents isobaric matrix components from generating false-positive results.

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